Sorbitan, tetradecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56645-05-7 |

|---|---|

Molecular Formula |

C20H38O6 |

Molecular Weight |

374.5 g/mol |

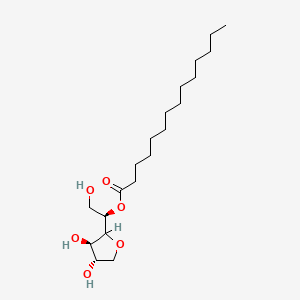

IUPAC Name |

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |

InChI |

InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |

InChI Key |

KHCJXZZSXZAYPX-RDNNMJBUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |

Origin of Product |

United States |

Overview of Sorbitan Esters As Non Ionic Surfactants in Advanced Formulations

Sorbitan (B8754009) esters are a versatile class of non-ionic surfactants produced through the esterification of sorbitol and its anhydrides (sorbitan and isosorbide) with various fatty acids. shreechem.ingoogle.com These molecules are amphiphilic, containing a hydrophilic sorbitan head group and a hydrophobic fatty acid tail. shreechem.inworktribe.com This dual nature allows them to reduce the surface and interfacial tension between immiscible phases, such as oil and water, making them highly effective emulsifiers, stabilizers, and dispersing agents. shreechem.inatamanchemicals.com

The properties and applications of sorbitan esters are largely determined by their Hydrophilic-Lipophilic Balance (HLB) value, which is a measure of the degree to which they are hydrophilic or lipophilic. worktribe.commagis-pharma.be Sorbitan esters are generally lipophilic, exhibiting low HLB values, which makes them particularly suitable for forming water-in-oil (W/O) emulsions. worktribe.comatamanchemicals.com Their non-ionic character also contributes to their broad compatibility with other ingredients and their stability over a wide pH range. google.com These characteristics have led to their widespread use in a variety of advanced formulations, including creams, lotions, ointments, and food products. shreechem.inresearchgate.net

Distinctive Characteristics of Sorbitan, Tetradecanoate Within the Sorbitan Ester Class

Sorbitan (B8754009), tetradecanoate (B1227901), also known as sorbitan myristate, is distinguished from other sorbitan esters by the specific nature of its fatty acid component, tetradecanoic acid (myristic acid). vulcanchem.comatamanchemicals.com This C14 saturated fatty acid chain imparts a unique balance of properties that influences its performance as a surfactant. vulcanchem.com

| Property | Value/Range |

| Molecular Formula | C54H100O9 |

| Molecular Weight | 893.4 g/mol |

| Appearance | Waxy solid or viscous liquid |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), insoluble in water. vulcanchem.com |

| HLB Value | Typically 4-8 vulcanchem.com |

The HLB value of Sorbitan, tetradecanoate, generally falling in the range of 4 to 8, positions it as an effective emulsifier for creating stable water-in-oil emulsions. vulcanchem.com Its melting point, typically between 45-55°C for commercial grades, allows for its use in a variety of processing conditions. vulcanchem.com The synthesis of this compound involves the esterification of sorbitol with tetradecanoic acid, often using an acid or enzymatic catalyst. vulcanchem.com The reaction conditions can be controlled to influence the degree of esterification, resulting in a mixture of mono-, di-, and triesters, which in turn affects the final properties of the product. vulcanchem.com

Current Research Trends and Unaddressed Scholarly Questions

Current research on Sorbitan (B8754009), tetradecanoate (B1227901) is exploring its potential in a range of innovative applications, particularly in the fields of nanotechnology and drug delivery. nih.govmdpi.com Scientists are investigating its use in the formation of nanoparticles and nanoemulsions for the targeted delivery of therapeutic agents. nih.gov For instance, sorbitan ester-based nanoparticles (SENs) have been designed for topical ocular drug delivery, demonstrating good stability and cellular uptake. nih.gov

A significant area of ongoing research is the optimization of synthesis processes to achieve a higher yield of specific sorbitan ester isomers, as the composition of the final product greatly influences its functional properties. vulcanchem.com While industrial manufacturing has been optimized to a certain extent, there is still a need for more precise control over the esterification reaction to produce more defined and consistent products. vulcanchem.com Furthermore, a comprehensive understanding of the relationship between the specific structure of different sorbitan esters and their performance in complex formulations remains an area of active investigation. frontiersin.org The detailed compositional analysis of commercial sorbitan ester products is often not publicly available, which presents a challenge for academic researchers seeking to establish clear structure-function relationships. worktribe.com

Unaddressed scholarly questions include the full elucidation of the mechanisms by which Sorbitan, tetradecanoate interacts with other components in complex systems, such as the lipid bilayers of cell membranes or the protein structures in food products. Further research is also needed to explore its potential in emerging areas like green chemistry and the development of sustainable materials.

Significance of Sorbitan, Tetradecanoate in Interdisciplinary Academic Endeavors

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce target molecules, leveraging the high selectivity of enzymes and the efficiency of chemical reactions. For this compound, this typically involves the dehydration of sorbitol to sorbitan, followed by the enzymatic esterification with tetradecanoic acid (myristic acid). researchgate.netresearchgate.netnih.gov This approach offers advantages over purely chemical methods, which often require harsh conditions and result in a complex mixture of by-products.

Lipase-Catalyzed Esterification of Sorbitol and its Anhydride Derivatives

The core of the chemo-enzymatic synthesis of this compound is the lipase-catalyzed esterification. Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous or micro-aqueous environments, they can effectively catalyze the reverse reaction: ester synthesis. mdpi.comaminer.cn This process involves the reaction between the hydroxyl groups of sorbitan and the carboxyl group of tetradecanoic acid. vulcanchem.com

The synthesis of this compound begins with the controlled dehydration of sorbitol to form sorbitan, a cyclic ether. vulcanchem.comresearchgate.net This is a critical step, as the degree of dehydration influences the properties of the final product. btsjournals.com Following dehydration, the resulting sorbitan is esterified with tetradecanoic acid. The use of lipases as catalysts in this step provides high regioselectivity, favoring the esterification of specific hydroxyl groups on the sorbitan molecule. umich.eduscispace.com

The choice of lipase (B570770) and its immobilization method are critical factors that significantly impact the efficiency of this compound synthesis.

Enzyme Source: Lipases from various microbial sources, such as Candida antarctica, Aspergillus terreus, and Rhizomucor miehei, have been successfully employed for the synthesis of sorbitan esters. researchgate.netumich.eduuwaterloo.ca Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is particularly popular due to its high activity and stability in organic solvents. mdpi.comuwaterloo.ca Lipase from Aspergillus terreus has shown the ability to discriminate between saturated and unsaturated fatty acids and can efficiently catalyze the esterification of sorbitol. umich.eduscispace.com

Immobilization Techniques: Immobilizing the lipase on a solid support offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and reusability, which is crucial for cost-effective industrial production. umich.eduuwaterloo.ca Common immobilization supports include porous materials like Celite, sol-gels, and anion-exchange resins. uwaterloo.ca For instance, Aspergillus terreus lipase immobilized on Accurel has been shown to be effective in synthesizing sorbitol stearate (B1226849), with the ability to be reused multiple times without a significant loss in activity. umich.eduscispace.com Immobilization can also protect the enzyme from denaturation by organic solvents.

Table 1: Influence of Lipase Source and Immobilization on Ester Synthesis

| Lipase Source | Immobilization Support | Key Findings | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Celite® supported sol-gel (CSSIE) | High product yield (96.7% for sorbitan monooleate). The support has a high capacity to absorb water, preventing enzyme inhibition. | uwaterloo.ca |

| Aspergillus terreus | Accurel | Efficient in synthesizing sorbitol stearate (96% conversion) and could be reused three times with minimal activity loss. | umich.eduscispace.com |

| Rhizomucor miehei | Not specified | Used in the esterification of sugar acetals, demonstrating strict selectivity. | researchgate.net |

| Lactobacillus plantarum | Sodium alginate | Novel application in synthesizing short-chain fatty acid esters. | nih.gov |

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized.

Temperature: The reaction temperature affects both the enzyme's activity and stability, as well as the solubility of the substrates. A study on the synthesis of sorbitol 1(6)-monostearate using Aspergillus terreus lipase found that the optimal temperature was 45°C. umich.eduscispace.com

pH (or Water Activity): In non-aqueous media, the concept of pH is replaced by water activity (aw), which is a measure of the water available to the enzyme. Controlling water activity is crucial as water is a product of the esterification reaction, and its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield. uwaterloo.casci-hub.se For the synthesis of sorbitol 1(6)-monostearate, maintaining a low initial water activity was a major controlling factor. umich.eduscispace.com

Substrate Concentration and Molar Ratio: The molar ratio of the substrates (sorbitan and tetradecanoic acid) significantly influences the reaction rate and the distribution of mono-, di-, and tri-esters. vulcanchem.com An excess of sorbitol generally favors the formation of monoesters, while a higher ratio of fatty acid promotes the production of di- and tri-esters. vulcanchem.com Research on the synthesis of citronellyl acetate (B1210297) showed that the product yield increased with substrate concentration up to a certain point, after which it either plateaued or decreased. bibliotekanauki.pl

Table 2: Optimization of Reaction Parameters for Sorbitan Ester Synthesis

| Parameter | Optimal Condition/Observation | Effect | Reference |

|---|---|---|---|

| Temperature | 45°C (for A. terreus lipase) | Balances enzyme activity, stability, and substrate solubility. | umich.eduscispace.com |

| Water Activity (aw) | Low initial aw (e.g., 0.33) | Drives the reaction towards ester synthesis by minimizing hydrolysis. | researchgate.net |

| Substrate Molar Ratio | Excess sorbitol for monoesters; excess fatty acid for di/tri-esters. | Controls the degree of esterification. | vulcanchem.com |

| Enzyme Loading | Optimization required to balance reaction rate and cost. | Higher loading increases the initial reaction rate but may not be economical. | uwaterloo.ca |

The final product of the esterification reaction is typically a mixture of mono-, di-, and tri-esters of this compound. vulcanchem.com The relative proportions of these esters determine the hydrophilic-lipophilic balance (HLB) value of the surfactant, which in turn dictates its application. sci-hub.seworktribe.com Controlling the selectivity of the esterification is therefore of paramount importance.

Several strategies can be employed to control the degree of esterification:

Molar Ratio of Substrates: As mentioned earlier, adjusting the molar ratio of sorbitan to tetradecanoic acid is a primary method for controlling selectivity. vulcanchem.com An excess of the alcohol (sorbitol/sorbitan) favors monoester formation. vulcanchem.com

Reaction Time: The reaction can be stopped at different times to obtain a desired product distribution, as monoesters are generally formed first, followed by di- and tri-esters.

Enzyme Selectivity: Some lipases exhibit high regioselectivity, preferentially acylating the primary hydroxyl groups of sorbitol or sorbitan. umich.eduscispace.com For example, Aspergillus terreus lipase has been shown to selectively catalyze the esterification of one of the primary hydroxyl groups of sorbitol. scispace.com

Reaction Medium: The polarity of the solvent can influence selectivity. Polar solvents are known to favor the formation of monoesters. sci-hub.se

Optimization of Reaction Parameters: Temperature, pH, and Substrate Concentration

Role of Solvents and Azeotropic Mixtures in Enzymatic Synthesis

The choice of solvent is a critical factor in the enzymatic synthesis of sorbitan esters. The solvent must solubilize both the hydrophilic sorbitol/sorbitan and the lipophilic fatty acid, without inactivating the lipase. mdpi.com This is a significant challenge due to the poor miscibility of the starting materials. sci-hub.se

Organic Solvents: Various organic solvents have been investigated. Non-polar solvents like n-hexane are often used and have shown high conversion rates. umich.eduscispace.combibliotekanauki.pl More polar solvents like tert-butanol (B103910) and acetone (B3395972) have also been used successfully. uwaterloo.caresearchgate.net However, very hydrophilic solvents such as pyridine (B92270) and dimethylformamide can be poor for lipase activity. mdpi.com

Azeotropic Mixtures: A significant challenge in esterification is the removal of water produced during the reaction. sci-hub.se Azeotropic mixtures of solvents, such as tert-butanol/n-hexane, can be used to facilitate water removal by distillation, thereby driving the reaction towards higher ester yields. researchgate.netresearchgate.netnih.govresearchgate.net A study on the synthesis of sorbitan esters utilized a tert-butanol/n-hexane azeotrope, where a partial phase diagram was constructed to determine the optimal distillation temperature. researchgate.netresearchgate.netnih.gov

Solvent-Free Systems: To create a more environmentally friendly process, solvent-free systems have been explored. In these systems, one of the substrates (usually the fatty acid) acts as the solvent. This approach can lead to very high substrate concentrations, potentially increasing productivity. researchgate.net

Table 3: Role of Solvents in Sorbitan Ester Synthesis

| Solvent/System | Key Characteristics and Findings | Reference |

|---|---|---|

| n-Hexane | Non-polar solvent, resulted in high conversion (96%) for sorbitol monostearate. | umich.eduscispace.com |

| tert-Butanol/n-Hexane Azeotrope | Facilitates continuous water removal by distillation, driving the reaction equilibrium towards ester formation. | researchgate.netresearchgate.netnih.govresearchgate.net |

| Acetone | A low log P solvent that gave the highest conversion in a study on sorbitan monooleate synthesis. | uwaterloo.ca |

| Methyl Isobutyl Ketone (MIBK) | Used to control the reaction pathway in the conversion of sorbitol to isosorbide (B1672297) esters by stabilizing intermediates. | rsc.org |

| Solvent-Free Media | Environmentally friendly; allows for extremely high substrate concentrations, enhancing productivity. | researchgate.net |

Bioreactor System Design and Process Engineering for Scalable Production

Bioreactor Types: Various bioreactor designs can be adapted for sorbitan ester synthesis. Stirred-tank bioreactors are common, but they must be designed to handle the high viscosity of the reaction medium and to allow for efficient mixing and mass transfer. slideshare.netmdpi.com Packed-bed reactors, where the immobilized enzyme is packed into a column and the substrates are passed through, can be used for continuous production. slideshare.net

Process Considerations: Key process engineering challenges include:

Water Removal: As discussed, continuous removal of water is essential. This can be achieved through various methods, including vacuum distillation, pervaporation using membranes, or the use of molecular sieves. uwaterloo.ca

Foaming: In some biosurfactant fermentation processes, foaming can be a significant issue that requires specific bioreactor designs to manage. researchgate.net

Downstream Processing: After the reaction, the product must be separated from the unreacted substrates, the enzyme, and any by-products. Techniques like molecular distillation can be used to isolate the desired ester species. vulcanchem.com

Scalability: Designing a scalable bioreactor system is essential for commercial manufacturing. Modular bioreactor systems are being developed to address the need for large-scale production in tissue engineering, and similar principles could be applied to surfactant synthesis. google.com

Chemical Synthesis Routes and Reaction Kinetics

The industrial production of this compound is a multi-step process that begins with the dehydration of sorbitol to form sorbitan, which is then esterified with tetradecanoic acid. vulcanchem.com The final product is typically a mixture of mono-, di-, and triesters. vulcanchem.com

Esterification of Dehydrated Sorbitol with Tetradecanoic Acid

The core of this compound synthesis lies in the esterification of dehydrated sorbitol, known as sorbitan, with tetradecanoic acid (myristic acid). This reaction involves heating sorbitol with tetradecanoic acid, which leads to the formation of ester linkages between the hydroxyl groups of sorbitan and the carboxyl group of the fatty acid. vulcanchem.comchempri.com The process is typically carried out at elevated temperatures, often in the range of 180-215°C. researchgate.net

The initial step is the intramolecular dehydration of sorbitol, a six-carbon sugar alcohol, to form a mixture of cyclic ethers known as sorbitans. vulcanchem.com The primary isomers formed are 1,4-sorbitan and to a lesser extent, isosorbide. Following dehydration, the remaining hydroxyl groups on the sorbitan molecule react with tetradecanoic acid to form the sorbitan esters. The degree of esterification can be controlled by adjusting the molar ratio of the reactants. An excess of sorbitol favors the formation of monoesters, while a higher ratio of fatty acid leads to the production of di- and triesters. vulcanchem.com

Catalytic Effects in Sorbitol Dehydration and Subsequent Esterification (e.g., acidic, basic, heterogeneous catalysts, zeolites)

Acidic Catalysts: Homogeneous acid catalysts such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid (p-TSA) are effective for both sorbitol dehydration and esterification. researchgate.net For instance, p-TSA has been used to catalyze the esterification of sorbitol with lauric acid, a similar long-chain fatty acid. researchgate.netresearchgate.net However, these homogeneous catalysts can lead to challenges in separation and can generate acidic waste, posing environmental concerns. researchgate.net

Basic Catalysts: Alkaline catalysts, such as sodium hydroxide (B78521), can be employed in the esterification step. google.com A process has been described where sorbitan fatty acid esters are prepared by first forming anhydro sorbitol via acid-catalyzed anhydrization, followed by a base-catalyzed reaction with a fatty acid at temperatures not exceeding 215°C to produce a product with less coloration. google.com

Heterogeneous Catalysts and Zeolites: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include sulfonic solids, heteropoly acids (HPAs) like silica-supported H₃PW₁₂O₄₀, and silver-exchanged phosphotungstic acid catalysts. researchgate.net These catalysts have shown high efficiency in the dehydration of sorbitol to isosorbide, a key intermediate. researchgate.net For example, a 99% conversion of sorbitol with 83% selectivity to isosorbide was achieved using an Ag₁H₂PW catalyst at 140°C within one hour. researchgate.net

Zeolites, such as H-beta zeolite, have also been employed. A method utilizing methyl isobutyl ketone (MIBK) with an H-beta catalyst has been shown to selectively convert sorbitol in the presence of fatty acids to isosorbide esters in high yields (79-84%). rsc.orgrsc.org The MIBK promotes the dehydration of sorbitol to isosorbide while minimizing side reactions. rsc.orgrsc.org

Table 1: Comparison of Catalytic Systems in Sorbitol Dehydration and Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | High activity | Difficult to separate, corrosive, waste generation researchgate.net |

| Homogeneous Base | Sodium hydroxide | Can produce less colored products | Can also be difficult to separate google.com |

| Heterogeneous Acid | Sulfonic solids, Supported HPAs | Easily separable, reusable | May have lower activity than homogeneous catalysts researchgate.net |

| Zeolites | H-beta | High selectivity, can be recycled | May require specific reaction conditions (e.g., use of co-solvents) rsc.orgrsc.org |

Kinetic Modeling of this compound Formation

Understanding the reaction kinetics is essential for optimizing the synthesis of this compound. Kinetic models can help in predicting the reaction course and determining optimal operating conditions.

For the esterification of sorbitol with fatty acids, kinetic models such as a reversible second-order reaction model have been proposed. researchgate.netresearchgate.net In a study on the esterification of sorbitol with lauric acid using p-TSA as a catalyst, the kinetic constants were estimated by non-linear regression, and the temperature dependence of the reaction rate was described by the Arrhenius equation. researchgate.netresearchgate.net The experimental data showed good agreement with the proposed theoretical model. researchgate.netresearchgate.net

In another study involving the esterification of sorbitol and azelaic acid catalyzed by tin(II) oxide, the kinetic data was well-fitted to the Langmuir-Hinshelwood Hougen Watson (LHHW) model. acs.org This model, along with others like the Eley-Rideal (ER) model, helps in elucidating the reaction mechanism. The activation energy for this reaction was determined to be 14.43 kJ/mol. acs.org Such models are crucial for reactor design and process scale-up.

Precursor Chemistry: Tetradecanoic Acid (Myristic Acid)

Tetradecanoic acid, commonly known as myristic acid, is a saturated fatty acid that serves as a key raw material for the synthesis of this compound. chempri.comatamanchemicals.com

Biochemical Origins and Synthetic Preparation of Tetradecanoic Acid

Biochemical Origins: Myristic acid is found naturally in a variety of animal and vegetable fats and oils. chempri.com It is particularly abundant in nutmeg butter, which contains about 75% trimyristin (B1681580) (the triglyceride of myristic acid), palm kernel oil, and coconut oil. wikipedia.org It is also present in bovine milk and human breast milk. wikipedia.org In biological systems, myristic acid can be synthesized from acetyl-CoA through lipogenesis, by the elongation of lauric acid, or by the shortening of palmitic acid. researchgate.net

Synthetic Preparation: Industrially, myristic acid is typically produced by the fractional distillation of mixed fatty acids obtained from the hydrolysis of natural fats and oils like coconut oil or palm kernel oil. atamanchemicals.cominnospk.com This process yields a high-purity product. innospk.com For laboratory-scale synthesis, myristic acid can be prepared by the saponification of glycerol (B35011) tris(tetradecanoate) with a sodium hydroxide solution, followed by acidification. atamanchemicals.com It can also be synthesized from tetradecanol. atamanchemicals.com

Synthesis of Isotopic Analogs for Mechanistic Elucidation and Tracer Studies (e.g., Carbon-13 Labeled Tetradecanoic Acids)

Isotopically labeled analogs of myristic acid are invaluable tools for studying reaction mechanisms and metabolic pathways. Carbon-13 (¹³C) labeled tetradecanoic acids have been synthesized for such purposes. nih.gov

The synthesis of tetradecanoic acid with a ¹³C label at the carbonyl carbon (C1) can be achieved by treating 1-bromotridecane (B143060) with potassium cyanide enriched with ¹³C (K¹³CN), followed by hydrolysis of the resulting nitrile. nih.govsigmaaldrich.com To introduce a ¹³C label at other positions, such as C3 or C6, more complex multi-step synthetic routes are employed. nih.gov For instance, [3-¹³C]tetradecanoic acid was synthesized via the alkylation of diethyl sodio-malonate with [1-¹³C]1-bromododecane. nih.gov These labeled fatty acids can then be used to prepare correspondingly labeled complex lipids for further biochemical studies. nih.gov Such tracer studies, often analyzed by techniques like mass spectrometry, provide detailed insights into the metabolic fate of the fatty acid. oup.com

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Sustainability

Chemical Synthesis

Traditional chemical synthesis is the most established method for producing sorbitan esters. It is typically performed as a two-stage process or a one-step reaction.

Two-Stage Process: This is the most common industrial method. researchgate.net

Dehydration/Cyclization: The first stage involves the intramolecular dehydration of sorbitol to form sorbitan. wikipedia.org This reaction is typically catalyzed by an acid, such as phosphoric acid or p-toluenesulfonic acid, at high temperatures (130°C - 180°C) and often under reduced pressure. researchgate.netkoreascience.kr The primary product is a mixture of sorbitan isomers, with 1,4-anhydrosorbitol being the dominant form. wikipedia.org However, the harsh conditions can lead to further dehydration, forming isosorbide as a significant by-product. rsc.org

Esterification: In the second stage, the resulting sorbitan mixture is esterified with tetradecanoic acid (myristic acid). researchgate.net This step is generally catalyzed by a base, like sodium hydroxide, and requires even higher temperatures, ranging from 180°C to 250°C. google.comgoogle.comgoogle.com

One-Step Process: In this approach, sorbitol and tetradecanoic acid are reacted together in a single step at high temperatures (above 200°C) with a catalyst. google.comcir-safety.org Both dehydration and esterification occur concurrently. nih.gov While seemingly more straightforward, controlling the reaction to achieve the desired product distribution is more challenging.

Efficiency and Selectivity: Chemical synthesis can achieve high yields, with some processes reporting 90% yield for 1,4-sorbitan and 92% for the final ester product. researchgate.net However, a major challenge is selectivity. The reaction produces a complex mixture of mono-, di-, tri-, and even tetra-esters of sorbitan. google.com The distribution of these esters is influenced by the molar ratio of the reactants; an excess of sorbitol favors monoester formation, while a higher fatty acid ratio leads to more di- and tri-esters. vulcanchem.com The high temperatures can also cause the formation of undesirable, colored by-products and further dehydration of sorbitan to isosorbide, which can also be esterified. rsc.orggoogle.com

Sustainability: From a sustainability perspective, chemical synthesis has significant drawbacks. The high reaction temperatures (up to 250°C) result in high energy consumption. cir-safety.orgmeasuredinnovation.com The process relies on acid and base catalysts that require neutralization and can contribute to waste streams. google.commeasuredinnovation.com The formation of colored impurities and by-products often necessitates additional purification steps, further increasing the environmental impact. google.comgoogle.com

Enzymatic Synthesis

An increasingly popular alternative to chemical methods is enzymatic synthesis, which utilizes lipases as biocatalysts. This approach is often considered a "green" chemistry route. researchgate.netresearchgate.net

Chemo-Enzymatic Pathway: A common approach combines an initial chemical dehydration of sorbitol to sorbitan, followed by an enzymatic esterification. koreascience.krresearchgate.netMechanism: The esterification of sorbitan with tetradecanoic acid is catalyzed by a lipase, such as the immobilized lipase B from Candida antarctica (Novozym 435), in an organic solvent. koreascience.krkoreascience.kr This reaction proceeds under much milder conditions than chemical esterification, typically at temperatures between 40°C and 60°C. google.com

Efficiency and Selectivity: Enzymatic synthesis is renowned for its high selectivity. Lipases can selectively catalyze esterification at specific hydroxyl groups of the sorbitan molecule, leading to a much higher proportion of the desired monoester and reducing the formation of di- and tri-esters. worktribe.com This specificity simplifies downstream processing. Conversion yields can be very high, with optimized processes reaching over 98%. koreascience.kr

Sustainability: Enzymatic pathways offer significant sustainability advantages. researchgate.net

Energy Efficiency: The mild reaction temperatures drastically reduce energy consumption compared to chemical methods. uwaterloo.ca

Reduced Waste: The high selectivity minimizes the formation of by-products, leading to cleaner reaction mixtures and less waste. uwaterloo.ca

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving process economics and reducing waste. uwaterloo.ca

Renewable Resources: Like the chemical route, this pathway uses renewable raw materials such as sorbitol and plant-derived fatty acids. farmaciajournal.comatamanchemicals.com

The main drawbacks are the higher cost of enzymes compared to chemical catalysts and potentially slower reaction rates, though process optimization can mitigate these issues. google.com

Comparative Data

The following tables provide a comparative overview of the different synthetic pathways for sorbitan esters, including this compound.

Table 1: Comparison of Synthetic Pathway Conditions

| Parameter | Chemical Synthesis (Two-Stage) | Enzymatic Synthesis (Chemo-Enzymatic) |

| Catalyst | Stage 1: Acid (e.g., H₃PO₄, p-TSA) researchgate.net Stage 2: Base (e.g., NaOH) researchgate.net | Lipase (e.g., Novozym 435) koreascience.krkoreascience.kr |

| Temperature | Stage 1: 130-180°C researchgate.netkoreascience.kr Stage 2: 180-250°C researchgate.netgoogle.com | 40-60°C google.com |

| Pressure | Often under vacuum/reduced pressure researchgate.netbtsjournals.com | Atmospheric |

| Solvent | Often solvent-free or in organic solvents researchgate.netkoreascience.kr | Organic solvents (e.g., t-butanol) koreascience.krnih.gov |

| Reaction Time | Several hours researchgate.net | Can range from hours to days koreascience.kr |

Table 2: Comparative Analysis of Pathway Performance

| Metric | Chemical Synthesis | Enzymatic Synthesis |

| Efficiency (Yield) | High, can exceed 90% researchgate.net | Very high, can exceed 98% conversion koreascience.kr |

| Selectivity | Low; produces a mixture of mono-, di-, and triesters; isosorbide by-products rsc.orgvulcanchem.com | High; selective for monoester formation, reducing by-products worktribe.comuwaterloo.ca |

| Energy Consumption | High due to elevated temperatures measuredinnovation.com | Low due to mild reaction conditions uwaterloo.ca |

| Sustainability | Lower; high energy use, catalyst waste, by-product formation google.commeasuredinnovation.com | High; energy-efficient, reusable catalyst, minimal waste, biodegradable researchgate.netresearchgate.net |

| Product Quality | Can produce colored impurities requiring purification google.com | Higher purity, lighter color, fewer impurities btsjournals.com |

Fundamental Interfacial Phenomena

The study of interfacial phenomena is crucial for understanding how surfactants like this compound function. helsinki.fi The stability of emulsions and other dispersions is directly dependent on the stability of the interfacial films formed by these surfactants. helsinki.fi

At a liquid-air interface, this compound molecules arrange themselves into a monolayer. stfc.ac.uk The hydrophilic sorbitan headgroup orients towards the aqueous phase, while the hydrophobic alkyl chain extends into the air. worktribe.com This arrangement minimizes the free energy of the system. The formation of these monolayers is a dynamic process influenced by factors such as temperature and the presence of other molecules. helsinki.fi The structure of these monolayers can range from a gaseous state at low surface pressures, where molecules are far apart, to liquid-expanded, liquid-condensed, and solid states as the surface pressure increases and the molecules become more tightly packed. researchgate.net

The Langmuir-Blodgett (LB) technique is a primary method for studying these monolayers. numberanalytics.com It allows for the controlled compression of the monolayer on a liquid subphase, typically water, while measuring the resulting surface pressure. numberanalytics.comwikipedia.org This provides a surface pressure-area (Π-A) isotherm, which is a two-dimensional fingerprint of the monolayer's thermodynamic behavior and phase transitions. researchgate.net By analyzing the isotherm, researchers can determine key properties such as the area per molecule and the compressibility of the monolayer. nih.gov

The structural organization and phase state of sorbitan ester monolayers can be further elucidated through thermodynamic calculations based on the compression isotherms. researchgate.net Neutron and X-ray reflectivity are also powerful techniques used to probe the structure of surfactant layers at interfaces, revealing details from a simple monolayer to more complex multilayer structures. stfc.ac.ukacs.org

The adsorption of this compound at an interface is a key characteristic that reduces the interfacial tension between the two phases. The efficiency of a surfactant is often related to its ability to adsorb at the interface and lower the surface energy. mdpi.com The properties of the resulting interfacial film, such as its elasticity and viscosity, are critical for the stability of systems like emulsions and foams. sinterface.com

The adsorption process is dynamic, with the rate of adsorption depending on the surfactant's concentration in the bulk solution and its surface activity. sinterface.com The interfacial film formed by sorbitan esters can exhibit viscoelastic properties, meaning it has both elastic (solid-like) and viscous (liquid-like) characteristics. nih.gov This viscoelasticity is crucial in resisting the coalescence of droplets in an emulsion. dovepress.com A more condensed and stable interfacial film provides a better barrier against droplet merging. helsinki.fidovepress.com

The interactions between surfactant molecules within the film, as well as between the surfactant and the bulk phases, determine the film's properties. For instance, favorable intermolecular interactions between different surfactants in a mixed film can lead to a more condensed and stable film. dovepress.com The interfacial rheology, which studies the flow and deformation of the interfacial layer, provides insights into the strength and stability of these films. nih.govrsc.org

The structure of the alkyl chain in sorbitan esters has a marked effect on their interfacial properties. helsinki.fi Generally, a longer alkyl chain leads to the formation of more stable and condensed monolayers. helsinki.fi This is because longer chains have stronger van der Waals interactions between them, leading to a more ordered and tightly packed film.

For example, studies comparing sorbitan esters with different alkyl chain lengths (e.g., monolaurate C12, monopalmitate C16, monostearate C18) have shown that the one with the longest chain forms the most stable monolayers. helsinki.fi In the context of this compound (C14), its behavior would be intermediate to sorbitan monolaurate and sorbitan monopalmitate. The presence of unsaturation (double bonds) in the alkyl chain, as seen in sorbitan monooleate, disrupts the packing of the molecules, leading to less stable and more expanded monolayers compared to their saturated counterparts. helsinki.fi

Table 1: Influence of Alkyl Chain on Sorbitan Ester Properties

| Property | Effect of Increasing Saturated Alkyl Chain Length |

|---|---|

| Monolayer Stability | Increases helsinki.fi |

| Monolayer Condensation | Increases helsinki.fi |

| Molecular Area | Decreases helsinki.fi |

| Interfacial Tension | Increases helsinki.fi |

This table summarizes general trends observed for sorbitan esters.

Adsorption Characteristics and Interfacial Film Properties

Interfacial Tension and Surface Activity Studies

The measurement of interfacial tension and the determination of surface activity parameters are essential for characterizing surfactants like this compound.

Several established techniques are used to measure surface and interfacial tension. face-kyowa.co.jp

Langmuir-Blodgett (LB) Trough: As mentioned earlier, the LB trough is used to create and compress monolayers on a liquid surface. numberanalytics.comwikipedia.org While primarily for studying monolayer properties, it incorporates a balance (often a Wilhelmy plate) to measure surface pressure, which is the reduction in surface tension caused by the monolayer. wikipedia.org

Wilhelmy Plate Method: This technique measures the force acting on a thin plate, typically made of platinum, that is vertically immersed in a liquid. kruss-scientific.comtrenchlesspedia.com The force is related to the surface tension of the liquid and the contact angle between the liquid and the plate. kruss-scientific.com For measuring surface tension, the plate is made of a material that is perfectly wetted by the liquid (0° contact angle). kruss-scientific.com This is a static method, making it suitable for measuring changes in surface tension over time. kruss-scientific.com

Du Noüy Ring Method: This method involves measuring the force required to pull a platinum-iridium ring from the surface or interface of a liquid. kruss-scientific.comwikipedia.org The maximum force just before the liquid film breaks is proportional to the surface or interfacial tension. pro-lehrsysteme.ch This is a quasi-static method and may require correction factors to account for the shape of the liquid pulled up by the ring. kruss-scientific.com

Pendant Drop Method: In this optical method, the shape of a droplet hanging from a needle is analyzed. face-kyowa.co.jpdataphysics-instruments.com The shape is determined by the balance between gravity, which elongates the drop, and surface tension, which tries to keep it spherical. By fitting the drop's profile to the Young-Laplace equation, the surface or interfacial tension can be calculated. unsri.ac.id This method is advantageous as it requires only a small amount of liquid and can be used for highly viscous liquids. face-kyowa.co.jp

When the concentration of a surfactant in a solution is increased, the surface tension decreases until it reaches a certain point, after which it remains relatively constant. sinterface.com This point is the Critical Micelle Concentration (CMC) . researchgate.net Above the CMC, the surfactant molecules begin to self-assemble into aggregates called micelles in the bulk of the solution. worktribe.comsinterface.com The CMC is a fundamental property of a surfactant and indicates its efficiency.

The CMC can be determined by plotting the surface tension of the surfactant solution against its concentration (or the logarithm of its concentration). The point at which the slope of the curve changes sharply corresponds to the CMC. sinterface.com Various methods for measuring surface tension, such as the Wilhelmy plate or Du Noüy ring method, can be employed for this purpose. helsinki.firesearchgate.net

Surface pressure (Π) is the difference between the surface tension of the pure solvent (γ₀) and the surface tension of the solution containing the surfactant (γ).

Π = γ₀ - γ

The surface pressure increases with surfactant concentration up to the CMC. At the CMC, the maximum surface pressure is achieved. The CMC of sorbitan esters can be determined in both aqueous and non-aqueous solvents. osti.gov For instance, the CMC of sorbitan monopalmitate and sorbitan monooleate has been determined in solvents like benzene (B151609) and carbon tetrachloride. osti.gov The nature of the solvent (e.g., aromatic vs. aliphatic) can significantly influence the CMC value. osti.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sorbitan monolaurate |

| Sorbitan monopalmitate |

| Sorbitan monostearate |

| Sorbitan monooleate |

| Benzene |

Influence of Oil Phase Hydrocarbon Structure on Interfacial Tension

The structure of the hydrocarbon in the oil phase significantly impacts the interfacial tension at a water-oil interface stabilized by sorbitan esters. Research on sorbitan monoesters, a class to which this compound belongs, demonstrates a clear trend related to the chain length of straight-chain alkanes used as the oil phase. nih.gov

A study involving sorbitan monoesters (monolaurate, monopalmitate, monostearate, and monooleate) and oil phases ranging from pentane (B18724) to dodecane (B42187) found that as the hydrocarbon chain length of the oil phase increases, the interfacial tension at the critical micelle concentration (γcmc) also increases. nih.govhelsinki.fi Concurrently, the surface pressure at the cmc (πcmc) and the area per molecule at the cmc (Acmc) were observed to decrease. nih.gov This indicates that the surfactant is less effective at reducing interfacial tension when interacting with longer-chain, more nonpolar oils. helsinki.fi

Furthermore, the standard free energy of micellization (ΔG°mic) and adsorption (ΔG°ad) become less negative as the hydrocarbon chain of the oil phase lengthens. nih.gov This suggests that both the formation of micelles and the adsorption of the surfactant at the interface become less spontaneous processes with increasing oil phase hydrocarbon length. nih.govhelsinki.fi

Table 1: Effect of Oil Phase Hydrocarbon Chain Length on Interfacial Properties of Sorbitan Esters

| Interfacial Property | Influence of Increasing Hydrocarbon Chain Length in Oil Phase | Reference |

|---|---|---|

| Interfacial Tension at CMC (γcmc) | Increases | nih.govhelsinki.fi |

| Surface Pressure at CMC (πcmc) | Decreases | nih.gov |

| Area per Molecule at CMC (Acmc) | Decreases | nih.gov |

| Free Energy of Micellization (ΔG°mic) | Becomes less negative (less spontaneous) | nih.gov |

Mechanism of Stabilization in Emulsions and Dispersions

Role of this compound in Modulating Interfacial Film Stability

This compound, like other sorbitan esters, is a non-ionic surfactant that stabilizes emulsions by adsorbing at the oil-water interface to form a protective film around the dispersed droplets. carijournals.orgfiveable.me This action is fundamental to preventing the coalescence of droplets and maintaining the stability of the emulsion. fiveable.me The stabilization mechanism is primarily one of steric hindrance or repulsion. dovepress.com

The amphiphilic nature of the this compound molecule, which contains a hydrophilic sorbitan head and a hydrophobic fatty acid tail (tetradecanoyl group), drives it to the interface. carijournals.orgworktribe.com Once there, the molecules orient themselves to create a physical barrier. This interfacial film's stability is a critical factor. mdpi.com A rigid and viscoelastic film can effectively prevent droplets from fusing. mdpi.com The formation of an ordered, lamellar structure at the interface, which enhances the film's rigidity, is considered an effective way to improve emulsion stability. mdpi.com The interactions between the adsorbed surfactant molecules, such as van der Waals forces between the hydrocarbon tails, contribute to the strength and stability of this interfacial film. nih.gov

Hydrophile-Lipophile Balance (HLB) Values and their Correlation with Emulsification Performance

The Hydrophile-Lipophile Balance (HLB) system provides a numerical scale to classify the degree to which a surfactant is hydrophilic or lipophilic. worktribe.comalfa-chemistry.com This value is crucial for selecting the appropriate emulsifier for a specific application. greengredients.it Emulsifiers with low HLB values are more soluble in oil (lipophilic) and are effective at stabilizing water-in-oil (W/O) emulsions, while those with high HLB values are more water-soluble (hydrophilic) and are suited for oil-in-water (O/W) emulsions. alfa-chemistry.comutl.ptsdlookchem.com

Sorbitan esters are generally lipophilic surfactants with low HLB values, typically ranging from 1 to 8. mdpi.com this compound (also known as sorbitan myristate) has a reported HLB value in the range of 4 to 8, depending on the degree of esterification. vulcanchem.com This low HLB value indicates it is primarily oil-soluble and therefore functions best as a water-in-oil (W/O) emulsifier. mdpi.comvulcanchem.com

Table 2: HLB Values of Common Sorbitan Monoesters

| Compound Name | Common Name | Fatty Acid Chain | HLB Value | Reference |

|---|---|---|---|---|

| Sorbitan, monolaurate | Span 20 | C12 (Lauric) | 8.6 | pharmaexcipients.com |

| This compound | Sorbitan myristate | C14 (Myristic) | 4-8 | vulcanchem.com |

| Sorbitan, monopalmitate | Span 40 | C16 (Palmitic) | 6.7 | pharmaexcipients.com |

| Sorbitan, monostearate | Span 60 | C18 (Stearic) | 4.7 | pharmaexcipients.comatamanchemicals.com |

Comparative Analysis of this compound with Other Sorbitan Esters in Stabilizing Disperse Systems

The emulsifying performance of this compound can be understood by comparing it with other common sorbitan monoesters that differ in the length and saturation of their fatty acid chains. nih.govhelsinki.fi

Influence of Fatty Acid Chain Length: The length of the saturated fatty acid chain influences the surfactant's properties. As the chain length increases (from laurate C12 to stearate C18), the surfactant becomes more hydrophobic (lipophilic), which is reflected in a general decrease in its HLB value. pharmaexcipients.com Studies show that sorbitan esters with longer hydrocarbon chains, like sorbitan monostearate (C18), form more stable and condensed monolayers at interfaces compared to those with shorter chains. helsinki.fi this compound, with its C14 chain, would be expected to have properties intermediate between sorbitan monolaurate (C12) and sorbitan monopalmitate (C16). Research indicates that increasing the hydrophobicity of the surfactant by lengthening the alkyl chain slightly lowers the interfacial tension at the cmc. nih.gov

Influence of Saturation: The presence of a double bond in the fatty acid chain, as in sorbitan monooleate (C18:1), also affects performance. Unsaturated esters like sorbitan monooleate tend to form more expanded and less ordered monolayers compared to their saturated counterparts like sorbitan monostearate. helsinki.fi This difference in packing at the interface can influence the stability of the emulsion. For instance, sorbitan monostearate is a waxy solid at room temperature, while sorbitan monooleate is a liquid, which can affect the physical state and rigidity of the interfacial film. dovepress.comatamanchemicals.com

Critical Micelle Concentration (cmc): The shorter-chained sorbitan monolaurate (Span 20) has been shown to have a higher cmc than the longer-chained saturated esters. nih.gov This means a higher concentration of the shorter-chain surfactant is required to saturate the interface and begin forming micelles.

Table 3: Comparative Properties of Sorbitan Monoesters

| Property | Sorbitan, monolaurate (C12) | This compound (C14) | Sorbitan, monostearate (C18) | Sorbitan, monooleate (C18:1) | Reference |

|---|---|---|---|---|---|

| HLB Value | 8.6 | 4-8 | 4.7 | 4.3 | vulcanchem.compharmaexcipients.comatamanchemicals.com |

| Physical State (Room Temp.) | Liquid | Waxy Solid / Viscous Liquid | Waxy Solid | Viscous Liquid | vulcanchem.comatamanchemicals.com |

| Monolayer Stability | Less stable/condensed | Intermediate | More stable/condensed | Less stable/condensed | helsinki.fi |

| Relative CMC | Higher | Intermediate | Lower | Higher (than stearate) | nih.gov |

Microemulsion and Nanoemulsion Systems

This compound, a lipophilic surfactant, is instrumental in the development of advanced drug delivery and formulation systems, particularly in the creation of microemulsions and nanoemulsions. These systems are thermodynamically stable, transparent or translucent, and consist of an oil phase, an aqueous phase, and a surfactant/co-surfactant mixture. They are highly regarded for their ability to enhance the solubility and bioavailability of poorly water-soluble compounds.

Construction and Interpretation of Pseudoternary Phase Diagrams for this compound-based Systems

The development of microemulsion formulations hinges on the construction and interpretation of pseudoternary phase diagrams. itmedicalteam.plwisdomlib.org These diagrams are graphical representations that map the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) at a constant temperature. acs.orgacs.org For systems containing this compound, these diagrams are crucial for identifying the concentration ranges of the components that result in a stable, single-phase microemulsion. wisdomlib.org

The construction of a pseudoternary phase diagram involves systematically mixing the components in various ratios and observing the resulting phase behavior. dergipark.org.tr Typically, the surfactant and co-surfactant are mixed at a fixed weight ratio, and this mixture is then treated as a single component (the apex of the triangle). The other two corners of the triangle represent the oil and water phases. dergipark.org.tr By titrating the oil-surfactant/co-surfactant mixture with water, different phases can be identified, including transparent, single-phase microemulsions, viscous liquid crystalline phases, and turbid, multi-phase emulsions. itmedicalteam.plnih.gov The area within the diagram where a clear, isotropic, and thermodynamically stable formulation exists is designated as the microemulsion region. acs.orgacs.org

The interpretation of these diagrams allows formulators to select optimal compositions that ensure the formation of a stable microemulsion. wisdomlib.org For instance, a larger microemulsion region in the phase diagram indicates a greater potential for forming a stable system over a wider range of component concentrations. researchgate.net The location and size of this region are influenced by factors such as the surfactant-to-co-surfactant ratio (S/CoS), the type of oil, and the temperature. acs.orgresearchgate.net

Impact of Co-surfactants and Oil Phases on Microemulsion Formation and Stability

The choice of co-surfactant and oil phase significantly influences the formation, stability, and microstructure of this compound-based microemulsions. rjptonline.orgnumberanalytics.comanalis.com.my

Co-surfactants: Co-surfactants, typically short- to medium-chain alcohols or glycols, are added to the formulation to enhance the flexibility of the surfactant film at the oil-water interface, reduce interfacial tension, and increase the area of the microemulsion region in the phase diagram. rjptonline.orgnih.gov The appropriate choice and concentration of a co-surfactant can prevent the formation of rigid structures like gels and liquid crystals. researchgate.net For instance, the addition of 1-butanol (B46404) as a co-surfactant to a system containing a blend of poly(oxyethylene 20) sorbitan monooleate and sorbitan monolaurate was found to increase the microemulsion area and eliminate the formation of liquid crystalline phases. nih.gov Ethanol is another commonly used co-surfactant that can promote stable microemulsion formation by reducing interfacial tension. mdpi.com The chain length of the co-surfactant also plays a role; medium-chain length co-surfactants are often suitable for creating stable microemulsions with a large existence area. analis.com.my

Strategies for Achieving Optimal Droplet Size and Zeta Potential in Nanoemulsions

Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes typically ranging from 20 to 200 nm. jocpr.com Achieving a small and uniform droplet size, along with an appropriate zeta potential, is critical for the stability and performance of nanoemulsions. nih.gov

Droplet Size: The droplet size of a nanoemulsion is influenced by several factors, including the composition of the formulation (oil, water, surfactant, and co-surfactant concentrations) and the energy input during preparation (e.g., high-pressure homogenization, ultrasonication). nih.govresearchgate.net Generally, a higher surfactant concentration leads to a smaller droplet size because more surfactant molecules are available to stabilize the newly formed oil-water interface. rjptonline.orgmdpi.com The hydrophilic-lipophilic balance (HLB) of the surfactant system is a key parameter; optimizing the HLB by blending surfactants like Sorbitan esters (lipophilic) and Polysorbates (hydrophilic) can lead to smaller and more stable droplets. nih.gov

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. jocpr.com A high absolute zeta potential (typically > |30| mV) is desirable as it indicates strong repulsion between droplets, which prevents aggregation and enhances the long-term stability of the nanoemulsion. mdpi.com The zeta potential is influenced by the type of surfactants used (ionic vs. non-ionic) and the pH of the aqueous phase. jocpr.com While this compound is a non-ionic surfactant, the addition of ionic co-surfactants or other charged molecules can be used to modulate the zeta potential and improve stability. biomedrb.com

Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Formulations

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are advanced lipid-based nanosystems for drug delivery. SLNs are composed of a solid lipid core, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, creating a less ordered lipid matrix. biomedrb.com This imperfect crystal structure in NLCs can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs. nih.gov

Sorbitan Esters as Essential Stabilizers in Lipid Nanocarrier Development

Sorbitan esters, including this compound, play a crucial role as stabilizers in the formulation of both SLNs and NLCs. uminho.ptmdpi.com These non-ionic, lipophilic surfactants are typically dissolved in the melted lipid phase during the preparation process. biomedrb.com Upon emulsification with an aqueous phase containing a hydrophilic surfactant (like a Polysorbate), they adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of nanosized lipid droplets. mdpi.commdpi.com

The primary function of Sorbitan esters as stabilizers is to prevent the aggregation of the lipid nanoparticles, ensuring the colloidal stability of the dispersion. nih.govgoogle.com In combination with hydrophilic surfactants, they create a stable interfacial film around the lipid core. The choice of surfactant and its concentration is critical for producing stable SLNs and NLCs. mdpi.com For instance, a study on SLNs produced from different fully hydrogenated oils highlighted the importance of emulsifier properties, including their chemical structure and hydrophilic-lipophilic balance (HLB), in achieving stable nanoparticles. uminho.pt

Encapsulation Efficiency and Controlled Release Mechanisms within Lipid Matrices

Encapsulation Efficiency: Encapsulation efficiency (EE) refers to the percentage of the active pharmaceutical ingredient (API) that is successfully entrapped within the lipid nanoparticles relative to the total amount of API used. google.com A high EE is desirable to maximize the therapeutic effect and minimize waste. The EE of SLNs and NLCs is influenced by several factors, including the solubility of the API in the lipid matrix, the composition of the lipid matrix (solid and liquid lipid ratio in NLCs), and the type and concentration of surfactants used. nih.govmdpi.com

The presence of this compound and other surfactants in the formulation can impact the EE. nih.gov The less-ordered structure of NLCs, created by blending solid and liquid lipids, often results in a higher loading capacity and EE compared to the more crystalline SLNs. nih.gov Studies have shown that SLNs prepared with various stabilizers can achieve high encapsulation efficiencies, often exceeding 90%. pharmaexcipients.com

Controlled Release Mechanisms: One of the key advantages of SLNs and NLCs is their ability to provide controlled or sustained release of the encapsulated API. ui.ac.idgoogle.com The release of the drug from the lipid matrix can occur through several mechanisms, including diffusion, erosion of the lipid matrix, or a combination of both. mdpi.com

The lipid matrix acts as a barrier to drug release. The rate of release is dependent on the type of lipid used, the crystalline state of the lipid, and the distribution of the drug within the nanoparticle (i.e., whether it is homogeneously dispersed or concentrated in a core-shell structure). mdpi.comucl.ac.uk The release profile can be tailored by modifying the formulation parameters. For example, a study on docetaxel-loaded NLCs found that the release was governed primarily by diffusion through the lipid matrix, with a minor contribution from erosion-based mechanisms. mdpi.com The surfactants used, including sorbitan esters, can also influence the release kinetics by affecting the structure and integrity of the lipid matrix. mdpi.com

Table of Research Findings on this compound-based Systems

| Formulation Type | Key Findings |

| Microemulsion | The use of propan-2-yl tetradecanoate as the oil phase with a Tween 80 and propan-1-ol surfactant/co-surfactant system allowed for the construction of a pseudoternary phase diagram identifying a clear microemulsion region. acs.orgacs.orgresearchgate.netacs.org |

| Nanoemulsion | Combinations of Polysorbate and Sorbitan ester surfactants with a fixed HLB of 8 were successful in producing stable nanoemulsions with particle sizes below 200 nm using high-speed homogenization. nih.gov |

| Nanoemulsion | The droplet size of nanoemulsions can be effectively reduced by increasing the concentration of surfactants like Tween 80. mdpi.com |

| Nanostructured Lipid Carrier (NLC) | NLCs stabilized with sorbitan esters demonstrated superior colloidal stability compared to conventional nanoemulsions over a 9-month period. nih.gov |

| Solid Lipid Nanoparticle (SLN) | The selection of lipids and surfactants, including sorbitan esters, significantly affects the characteristics of SLNs, such as entrapment efficiency and particle size. nih.gov |

| Nanostructured Lipid Carrier (NLC) | In a study optimizing NLCs, a formulation with 0.284% sorbitan monooleate, 3.429% lauryl glucoside, and 0.287% soy lecithin (B1663433) was identified as optimal. unair.ac.id |

Rheological and Structural Characterization of Formulated Systems

The performance and stability of formulations containing this compound are intrinsically linked to their rheological and structural properties. A thorough characterization of these attributes is essential for designing effective and stable systems for various applications.

Viscoelastic Properties and Flow Behavior of this compound-containing Formulations

Formulations incorporating this compound, such as emulsions and oleogels, often exhibit non-Newtonian, shear-thinning flow behavior. nih.gov This characteristic is particularly advantageous for topical applications, as it allows for good spreadability during application. nih.gov The viscosity and viscoelastic properties of these systems are influenced by the concentration and interaction of their components. For instance, in some oleogel formulations, the addition of small amounts of emulsifiers like sorbitan esters did not significantly affect the mechanical properties. mdpi.com

The flow behavior of molten formulations containing glycerides and polyethylene (B3416737) glycol (PEG) esters has been observed to be Newtonian, meaning their viscosity is independent of the shear rate. ucl.ac.uk The analysis of viscoelastic properties, often conducted using rheometers in oscillatory mode, provides insights into the structural integrity of these formulations. epo.org For example, the incorporation of grape pomace extracts into emulsions stabilized with surfactant mixtures did not have a significant effect on their rheological properties. nih.gov

Below is a table summarizing the flow behavior of different this compound-containing formulations:

| Formulation Type | Key Components | Observed Flow Behavior | Reference |

| Emulsions | Sunflower oil, Poloxamer 407, Low-molecular-mass surfactants | Shear-thinning | nih.gov |

| Oleogels | Sunflower wax, Sunflower oil, Sorbitan monostearate | Not significantly affected by low emulsifier concentration | mdpi.com |

| Molten Gelucires | Glycerides, PEG esters | Newtonian | ucl.ac.uk |

Microstructural Analysis of Emulsions and Dispersions (e.g., Macroscopic and Microscopic Evaluation)

The microstructure of emulsions and dispersions containing this compound is a critical determinant of their stability and functionality. Techniques such as optical microscopy, polarized light microscopy, and scanning electron microscopy (SEM) are employed to visualize and analyze these structures.

In oleogels formulated with sunflower wax, the addition of sorbitan monostearate led to the formation of a dense network of fiber-like or needle-shaped wax crystals. mdpi.com This co-crystallization of the emulsifier with the wax molecules enhanced the crystal growth, density, and size, which is crucial for the oil-binding capacity of the oleogel. mdpi.com Similarly, in other studies, the addition of a sterically compatible emulsifier like sorbitan monostearate was found to inhibit the blooming of stable crystals on the surfaces of matrices. ucl.ac.uk

Microscopic analysis of emulsions can reveal details about droplet size and distribution. For instance, in a dual dispersion system, a more efficacious emulsifier system resulted in a larger proportion of smaller emulsion droplets, indicating better dispersion of the oil in water. google.com The droplet size in emulsions can be determined using methods like laser scattering. nih.gov Cryo-transmission electron microscopy (cryo-TEM) is another powerful tool for characterizing the microstructure of microemulsions, revealing features like the presence of spheroidal droplets. researchgate.net

The table below presents findings from the microstructural analysis of various formulations:

| Formulation | Analytical Technique | Key Microstructural Findings | Reference |

| Sunflower-Wax-Based Oleogels | Optical Microscopy (Bright-field and Polarized) | Formation of a dense network of fiber/needle-shaped wax crystals with the addition of sorbitan monostearate. | mdpi.com |

| Gelucire Matrices | Scanning Electron Microscopy (SEM) | Inhibition of stable crystal blooming on the surface with the addition of sorbitan monostearate. | ucl.ac.uk |

| Dual Dispersion System | Microscopic Analysis | A more effective emulsifier system led to smaller and more numerous emulsion droplets. | google.com |

| Oil-in-Water Microemulsions | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Presence of spheroidal droplets up to 12 nm in diameter. | researchgate.net |

Novel Applications of this compound in Material Science and Engineering

While traditionally used in food, cosmetics, and pharmaceuticals, the unique properties of sorbitan esters like this compound are finding new applications in the fields of material science and engineering. shreechem.inwikipedia.org Their role as nonionic surfactants and emulsifiers is being leveraged to create novel materials and improve existing industrial processes.

In the realm of polymer science, sorbitan esters are being explored as "green" surfactants in emulsion polymerization to replace traditional surfactants. researchgate.net This shift is driven by the desire for more ecologically friendly manufacturing processes. For instance, sorbitan monooleate has been used as a surfactant in the preparation of polyacrylate emulsions. researchgate.net

Sorbitan esters also play a role in the synthesis of nanoparticles. They have been used as surfactants to stabilize emulsions for the synthesis of NaA zeolite nanoparticles at low temperatures. researchgate.net The ability of sorbitan esters to form stable emulsions is critical in such applications. Furthermore, sorbitan esters are utilized as emulsifiers in the production of emulsion explosives, where the stability of the emulsion is paramount for performance and safety. worktribe.com

In the textile industry, certain sorbitan esters, such as sorbitan tristearate, are employed as lubricants for fibers, reducing friction and wear during manufacturing processes. shreechem.in Their lubricating properties also find use in coatings and other industrial applications to enhance material flow. shreechem.in

The table below highlights some of the novel applications of sorbitan esters in material science and engineering:

| Application Area | Specific Use | Function of Sorbitan Ester | Reference |

| Polymer Science | Emulsion polymerization of polyacrylates | "Green" surfactant | researchgate.net |

| Nanotechnology | Synthesis of NaA zeolite nanoparticles | Emulsion stabilizer | researchgate.net |

| Industrial Explosives | Emulsion explosives | Emulsifier | worktribe.com |

| Textile Industry | Fiber processing | Lubricant | shreechem.in |

| Coatings | Industrial coatings | Flow enhancer | shreechem.in |

Molecular Interactions and Theoretical Modeling of Sorbitan, Tetradecanoate Systems

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the behavior of molecules like Sorbitan (B8754009), tetradecanoate (B1227901) at a microscopic level. These methods allow for the detailed investigation of molecular structures, interactions, and dynamics that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Investigating Intermolecular Interactions within Sorbitan, Tetradecanoate Aggregates and at Interfaces

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound (also known as Span 20), DFT can be employed to model the surface features and the nature of its hydrophilic and hydrophobic groups. aidic.it Such studies can elucidate the intermolecular interactions that drive the self-assembly of these surfactant molecules into aggregates like micelles and their behavior at interfaces, such as oil-water interfaces. aidic.it

DFT calculations can help in understanding the structural changes and the nature of surfactants under various conditions, for instance, in the presence of an external electric field. aidic.it Research has shown that the deformation of the surfactant's spatial structure under an electric field can enhance the role of hydrogen bonding, which in turn affects the stability of emulsions. aidic.it

Molecular Dynamics Simulations of this compound in Different Solvent Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. researchgate.net For this compound, MD simulations are invaluable for observing its behavior in different solvent environments, such as at a decane/water interface or within an oil-in-water emulsion. aidic.itresearchgate.netkinampark.com These simulations can reveal how surfactant molecules arrange themselves at interfaces, the formation of micelles, and the stability of emulsions. aidic.itresearchgate.netkinampark.comnih.gov

Simulations have been used to study the interfacial tension of systems containing Span 20, and the results have shown good agreement with experimental data. aidic.it MD simulations can also be used to investigate the effect of varying conditions, such as the concentration of the surfactant, on properties like interfacial tension. aidic.it Furthermore, these simulations can provide insights into the structural properties of the interfacial film formed by surfactant molecules, which is crucial for understanding emulsion stability. researchgate.netkinampark.com

Table 1: Investigated Systems and Findings from Molecular Dynamics Simulations of this compound (Span 20)

| System/Environment | Key Findings | Reference |

| Span 20 at decane/water interface | Simulated interfacial tension agreed well with experimental data. Hydrogen bonds form between hydrophilic groups and water. aidic.it | aidic.it |

| Oil-in-water emulsions with Span 20/Tween 80 | Interfacial film thickness and tension are key to emulsion stability. researchgate.netkinampark.com | researchgate.netkinampark.com |

| Micellar aggregation of Span 20 | Self-association is driven by a balance of hydrophobic interactions of the aliphatic tail and steric repulsion of the hydrophilic head. nih.gov | nih.gov |

Analysis of Hydrogen Bonding, Hydrophobic, and Other Non-Covalent Interactions

The functionality of this compound as a surfactant is governed by a variety of non-covalent interactions. These include hydrogen bonding, hydrophobic interactions, and van der Waals forces. aidic.itnih.gov

Hydrogen Bonding: The hydrophilic head of this compound, with its hydroxyl groups, can form hydrogen bonds with water molecules. aidic.itbohrium.com The strength and dynamics of these hydrogen bonds are crucial for the solubility and orientation of the surfactant at interfaces. aidic.it Studies have shown that the hydrophilic groups of Span surfactants can form medium-strong hydrogen bonds with water. aidic.it

Hydrophobic Interactions: The long tetradecanoyl (myristoyl) chain is hydrophobic and drives the aggregation of the surfactant molecules in aqueous environments to minimize contact with water. nih.govhuanachemical.com This hydrophobic effect is the primary driving force for the formation of micelles and other self-assembled structures. nih.gov

Theoretical Models for Predicting Behavior

Theoretical models provide a framework for predicting the macroscopic behavior of systems containing this compound based on the properties of its constituent molecules.

Application of Solubility Models (e.g., Flory-Huggins, Statistical Associating Fluid Theory - SAFT-VR) for Phase Behavior Prediction

Predicting the phase behavior of mixtures containing surfactants like this compound is essential for formulation design. colloid.nl

Flory-Huggins Theory: This model is a cornerstone of polymer solution thermodynamics and can be adapted to understand the miscibility of surfactants in different phases. fiveable.menumberanalytics.commit.edu It uses a lattice-based approach to calculate the Gibbs free energy of mixing, considering the entropy and enthalpy of interaction between the components. fiveable.mesklogwiki.org The Flory-Huggins interaction parameter, χ, quantifies the interaction energy between the surfactant and the solvent molecules and is a key determinant of miscibility. sklogwiki.orgscience.gov

Statistical Associating Fluid Theory (SAFT): SAFT and its variants, like SAFT-VR, are more advanced equations of state that can more accurately model the behavior of complex fluids, including those with associating molecules like surfactants. These models account for molecular shape, chain length, and specific interactions like hydrogen bonding, providing a more detailed prediction of phase diagrams.

While direct applications of these specific models to pure this compound systems are not extensively detailed in the provided search results, the principles of these theories are fundamental to understanding the phase behavior of surfactant-oil-water systems. analis.com.myanalis.com.my Ternary phase diagrams, which are experimentally determined, are often used to visualize the phase behavior of such systems and show regions of stability for emulsions. analis.com.myanalis.com.my

Hansen Solubility Parameters (HSPs) for Predicting Component Compatibility and Solubility

Hansen Solubility Parameters (HSPs) offer a practical method for predicting the solubility and compatibility of materials. hansen-solubility.com The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). hansen-solubility.com The principle is that substances with similar HSPs are likely to be miscible. rsc.org

Table 2: Hansen Solubility Parameters (HSP) for Sorbitan Monolaurate (Span 20)

| Parameter | Value (MPa^0.5) | Reference |

| Dispersion (δD) | 17.5 | pirika.com |

| Polar (δP) | 9.2 | pirika.com |

| Hydrogen Bonding (δH) | 12.1 | pirika.com |

The accuracy of solubility predictions based on HSPs can be affected by the uncertainty in the experimental data used to determine the parameters. d-nb.info However, they remain a valuable tool for initial screening and rational formulation design. researchgate.netulisboa.pt

Thermodynamic Models for Adsorption Isotherms and Surface Excess

The adsorption of surfactants like this compound at interfaces is a thermodynamically driven process, crucial for its function as an emulsifier and stabilizer. To quantify this behavior, various thermodynamic models are employed, with adsorption isotherms providing a mathematical relationship between the concentration of the surfactant in the bulk phase and the amount adsorbed onto the interface at a constant temperature. iscientific.orgijcce.ac.ir

Commonly applied models include the Langmuir and Freundlich isotherms. The Langmuir model assumes that adsorption occurs at specific, equivalent sites on the surface, forming a monolayer, and that there are no interactions between adsorbed molecules. iscientific.orgwikipedia.org In contrast, the Freundlich isotherm is an empirical model that describes non-ideal and reversible adsorption on heterogeneous surfaces, suggesting that the energy of adsorption decreases as the surface becomes covered. iscientific.orgecetoc.orgwikipedia.org

A key parameter derived from these studies is the surface excess concentration (Γ) , which quantifies the amount of surfactant accumulated at the interface relative to the bulk concentration. kruss-scientific.comaau.dk It is a critical measure of a surfactant's efficiency in modifying surface properties. The maximum surface excess (Γmax) corresponds to the state where the interface is saturated with surfactant molecules.

Research on the behavior of this compound (also known as Span 40) at the water-oil interface reveals how its adsorption characteristics are influenced by the surrounding medium. A study by Peltonen et al. (2001) investigated the interfacial properties of several sorbitan esters, including this compound, with a range of straight-chained hydrocarbons as the oil phase. The findings show that as the chain length of the hydrocarbon increases, the critical micelle concentration (cmc) and the interfacial tension at the cmc (γcmc) also increase. nih.gov This indicates that more surfactant is required to saturate the interface and form micelles when the oil phase is more hydrophobic. nih.gov

The spontaneity of the adsorption and micellization processes is evaluated through the standard free energy of adsorption (ΔG°ad) and micellization (ΔG°mic). For this compound, these values become less negative as the hydrocarbon chain length of the oil phase increases, signifying that the processes become less spontaneous. nih.gov

| Oil Phase | CMC (mol/m³) | γcmc (mN/m) | Surface Pressure at CMC, πcmc (mN/m) | Area per Molecule, Acmc (Ų/molecule) | ΔG°mic (kJ/mol) | ΔG°ad (kJ/mol) |

|---|---|---|---|---|---|---|

| Pentane (B18724) | 0.019 | 1.5 | 32.8 | 59 | -34.9 | -40.4 |

| Heptane | 0.024 | 3.2 | 31.0 | 57 | -34.1 | -39.7 |

| Dodecane (B42187) | 0.038 | 6.9 | 28.3 | 54 | -32.9 | -38.2 |

Table 1. Interfacial properties of this compound (Span 40) at various water-hydrocarbon interfaces at 22°C. Data sourced from Peltonen et al. (2001). nih.gov

Experimental Probing of Molecular Interactions

Ultrasonic Techniques for Analyzing Molecular Associations in Liquid Mixtures